Pycnarrhine

Description

Structure

3D Structure

Properties

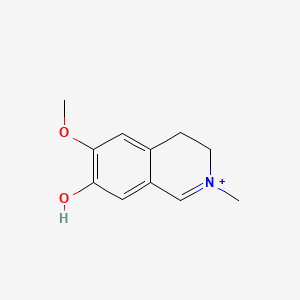

Molecular Formula |

C11H14NO2+ |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol |

InChI |

InChI=1S/C11H13NO2/c1-12-4-3-8-6-11(14-2)10(13)5-9(8)7-12/h5-7H,3-4H2,1-2H3/p+1 |

InChI Key |

KOMKGIRKSWCPSF-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1=CC2=CC(=C(C=C2CC1)OC)O |

Origin of Product |

United States |

Isolation and Structural Elucidation of Pycnarrhine

Advanced Spectroscopic Techniques for Pycnarrhine Structural Characterization

Other Spectroscopic Methods in Elucidation (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique used in the structural elucidation of natural products like this compound. This method identifies the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

For this compound, the FT-IR spectrum provides direct evidence for its key functional groups. The chemical structure contains a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH₃) group, an aromatic ring system, and aliphatic C-H bonds within the dihydroisoquinolinium core. The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to these specific molecular vibrations.

While a publicly available, fully assigned FT-IR spectrum for this compound is not readily found, the expected absorption bands can be predicted based on its known structure and by comparison with spectra of closely related isoquinoline (B145761) alkaloids.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretching | Phenolic Hydroxyl Group |

| ~3000-3100 | C-H Stretching | Aromatic Ring |

| ~2850-2960 | C-H Stretching | Aliphatic (CH₂, CH₃) |

| ~1600-1630 | C=C Stretching | Aromatic Ring |

| ~1500-1510 | C=C Stretching | Aromatic Ring |

| ~1270 | C-O Stretching | Aryl Ether (Methoxy) |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Biosynthetic Pathways of Pycnarrhine

General Principles of Benzylisoquinoline Alkaloid Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids (BIAs) is a major branch of plant secondary metabolism, yielding approximately 2,500 distinct structures. nih.gov This diverse class of compounds originates from the amino acid L-tyrosine. royalsocietypublishing.org The initial steps involve the conversion of tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govrsc.org These two molecules are then condensed in a critical step known as the Pictet-Spengler reaction, catalyzed by norcoclaurine synthase (NCS), to form the central precursor, (S)-norcoclaurine. nih.govnih.gov

From (S)-norcoclaurine, the pathway proceeds through a series of methylation and hydroxylation reactions to produce the pivotal intermediate (S)-reticuline. nih.govcaltech.edu (S)-reticuline is a major branch-point intermediate from which numerous BIA subclasses, including morphine, berberine, and aporphine (B1220529) alkaloids, are derived. nih.govnih.gov Key enzymatic reactions in this central pathway include O-methylation and N-methylation, catalyzed by various methyltransferases. caltech.edubiocrick.com The formation of the characteristic benzylisoquinoline scaffold and its subsequent modifications are hallmarks of this biosynthetic route. rsc.org

Identification of Key Precursors and Intermediate Metabolites in Pycnarrhine Synthesis

The biosynthesis of this compound, a bisbenzylisoquinoline alkaloid, follows the general BIA pathway, utilizing key precursors and intermediates. The foundational precursor is L-tyrosine, which provides the carbon skeletons for both the isoquinoline (B145761) and benzyl (B1604629) moieties of the molecule. royalsocietypublishing.org

Through a series of enzymatic steps, L-tyrosine is converted to (S)-coclaurine, a crucial intermediate in the formation of many BIAs. biocrick.com (S)-coclaurine is then N-methylated to form (S)-N-methylcoclaurine. biocrick.comwikipedia.org Subsequent enzymatic transformations lead to the formation of (S)-reticuline, a central branch-point intermediate in BIA biosynthesis. nih.govbiocrick.com While the direct biosynthetic precursor to this compound has been identified as N-methylcoclaurine, the pathway likely proceeds through the oxidative coupling of two N-methylcoclaurine units.

| Precursor/Intermediate | Role in this compound Biosynthesis |

| L-Tyrosine | The primary amino acid precursor for the entire benzylisoquinoline alkaloid pathway. royalsocietypublishing.org |

| (S)-Coclaurine | A key intermediate derived from L-tyrosine. biocrick.com |

| (S)-N-Methylcoclaurine | Formed by the N-methylation of (S)-coclaurine and serves as a direct precursor for the formation of this compound. biocrick.comscribd.com |

| (S)-Reticuline | A major branch-point intermediate in the biosynthesis of many benzylisoquinoline alkaloids. nih.govbiocrick.com |

Enzymatic Transformations and Associated Enzymes in this compound Biosynthetic Cascade

The biosynthesis of this compound involves a cascade of enzymatic reactions, with methyltransferases playing a crucial role. A key enzyme in this pathway is Coclaurine N-methyltransferase (CNMT) . This enzyme catalyzes the conversion of (S)-coclaurine to (S)-N-methylcoclaurine by transferring a methyl group from S-adenosyl-L-methionine (SAM). biocrick.comwikipedia.orgnih.gov This N-methylation step is critical as it forms the direct precursor for the subsequent dimerization that leads to the bisbenzylisoquinoline structure of this compound.

While not directly producing this compound, Reticuline (B1680550) N-methyltransferase (RNMT) is another important enzyme in the broader BIA pathway. RNMTs typically N-methylate reticuline and other tertiary amine-containing BIAs to form quaternary alkaloids. nih.govnih.gov Although the specific enzymes responsible for the oxidative coupling of two N-methylcoclaurine units to form this compound are not fully elucidated, it is hypothesized to be catalyzed by a cytochrome P450-dependent monooxygenase, similar to the formation of other bisbenzylisoquinoline alkaloids. researchgate.net

| Enzyme | Substrate(s) | Product(s) | Role in Pathway |

| Norcoclaurine synthase (NCS) | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-norcoclaurine | Catalyzes the first committed step in BIA biosynthesis. nih.govnih.gov |

| Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-norcoclaurine, SAM | (S)-coclaurine, SAH | Methylates the 6-hydroxyl group of norcoclaurine. caltech.edu |

| Coclaurine N-methyltransferase (CNMT) | (S)-coclaurine, SAM | (S)-N-methylcoclaurine, SAH | N-methylates coclaurine, a key step towards this compound. biocrick.comwikipedia.org |

| Cytochrome P450 monooxygenases | N-methylcoclaurine (x2) | This compound | Proposed to catalyze the oxidative coupling of two N-methylcoclaurine units. researchgate.net |

SAM: S-adenosyl-L-methionine, SAH: S-adenosyl-L-homocysteine

Genetic and Transcriptomic Approaches to this compound Pathway Elucidation

Modern molecular techniques, including genetic and transcriptomic analyses, are powerful tools for unraveling the complexities of plant secondary metabolism, including the biosynthesis of this compound. nih.govnih.govfrontiersin.org By analyzing the transcriptome—the complete set of RNA transcripts in a cell or organism—researchers can identify genes that are actively being expressed in tissues where this compound is produced. nih.gov

For instance, a transcriptomic analysis of a plant known to produce this compound could reveal candidate genes encoding the enzymes involved in its biosynthesis, such as specific methyltransferases and cytochrome P450s. researchgate.net By comparing the gene expression profiles of high- and low-pycnarrhine-producing varieties or tissues, scientists can pinpoint the genes that are co-expressed with the accumulation of the compound.

Furthermore, techniques like virus-induced gene silencing (VIGS) can be employed to functionally characterize these candidate genes. nih.gov By silencing a specific gene, researchers can observe the effect on this compound production. A decrease in this compound levels following the silencing of a particular gene would provide strong evidence for its role in the biosynthetic pathway. nih.gov These genomic and transcriptomic approaches, combined with traditional biochemical methods, are essential for the complete elucidation of the this compound biosynthetic pathway. genome.jp

Synthetic Endeavors for Pycnarrhine and Analogues

Total Synthesis Strategies for Bisbenzylisoquinoline Alkaloids

The total synthesis of bisbenzylisoquinoline alkaloids is a complex undertaking that necessitates the development of robust and efficient methodologies for the construction of the core tetrahydroisoquinoline and diaryl ether moieties. While a specific total synthesis for Pycnarrhine is not extensively documented in readily available literature, the strategies for analogous compounds like tetrandrine (B1684364) and berbamunine (B191780) provide a clear blueprint.

A cornerstone of BIA synthesis is the Pictet-Spengler reaction , which facilitates the formation of the tetrahydroisoquinoline skeleton. nih.govbbk.ac.uk This reaction typically involves the condensation of a β-phenethylamine derivative with an aldehyde or its equivalent. bbk.ac.uk Modern iterations of this reaction, such as the N-acyl Pictet-Spengler condensation, utilize N-acylated phenethylamines to form highly electrophilic N-acyliminium intermediates, which enhances the cyclization efficiency. rsc.org

The formation of the characteristic diaryl ether linkages in BIAs is most commonly achieved through the Ullmann condensation , a copper-catalyzed cross-coupling of an aryl halide with a phenol (B47542). rsc.orgbohrium.comresearchgate.net The efficiency of this reaction can be hampered by the steric hindrance around the coupling partners. bohrium.com Consequently, significant research has been directed towards optimizing this reaction through the development of new ligands and catalysts. organic-chemistry.orgjsynthchem.com Palladium-catalyzed methods have also emerged as a powerful alternative for diaryl ether synthesis. organic-chemistry.org

A recent modular and convergent chemoenzymatic approach to the synthesis of eight different BIAs highlights a state-of-the-art strategy. bohrium.comresearchgate.net This method commenced with the gram-scale synthesis of enantiopure benzylisoquinoline monomers via an enzymatic Pictet-Spengler reaction. bohrium.comresearchgate.net Subsequent regioselective enzymatic methylation or chemical modifications furnished the necessary building blocks. bohrium.comresearchgate.net The diaryl ether bonds were then forged through either a modified intermolecular copper-mediated Ullmann coupling for linear BIAs or a biomimetic oxidative phenol dimerization for macrocyclic BIAs. bohrium.comresearchgate.net The synthesis of macrocyclic structures often culminates in an intramolecular coupling reaction, such as the Suzuki-Miyaura or Ullmann reaction, to close the macrocycle. bohrium.com

Table 1: Key Reactions in the Total Synthesis of Bisbenzylisoquinoline Alkaloids

| Reaction | Purpose | Key Features | Citations |

| Pictet-Spengler Reaction | Formation of the tetrahydroisoquinoline core | Condensation of a β-phenethylamine with an aldehyde. Modern variants include N-acyl versions for enhanced reactivity. | nih.govbbk.ac.ukrsc.org |

| Ullmann Condensation | Formation of diaryl ether linkages | Copper-catalyzed coupling of an aryl halide and a phenol. Can be challenging with sterically hindered substrates. | rsc.orgbohrium.comresearchgate.net |

| Suzuki-Miyaura Coupling | Intramolecular macrocyclization | Palladium-catalyzed cross-coupling reaction. | bohrium.com |

| Biomimetic Oxidative Phenol Dimerization | Formation of diaryl ether linkages | Mimics the natural biosynthetic pathway. | bohrium.com |

Semi-synthetic Approaches to this compound Derivatives

Semi-synthesis, which involves the chemical modification of a readily available natural product, offers a practical route to novel analogues with potentially enhanced or altered biological activities. organic-chemistry.orgasm.org While specific semi-synthetic studies on this compound are not widely reported, research on related BIAs, such as cycleanine (B150056), provides valuable insights into potential strategies. asm.org

The general principle of semi-synthesis involves leveraging the core scaffold of the natural product and introducing new functional groups at specific positions. asm.org For this compound, this could involve modifications at the phenolic hydroxyl groups or the secondary amine functionalities. Common derivatization reactions include: asm.org

Alkylation and Acylation: Introduction of alkyl or acyl groups at the hydroxyl or amine positions to modulate lipophilicity and hydrogen bonding capacity.

Oxidation and Reduction: Alteration of the oxidation state of various functional groups.

Cyclization and Ring-Opening: More complex transformations to create novel ring systems.

A study on the semi-synthesis of cycleanine analogues demonstrated that modifications could lead to improved potency and selectivity. asm.org This underscores the potential of applying similar strategies to this compound to generate a library of derivatives for structure-activity relationship (SAR) studies. The development of semi-synthetic derivatives of other complex alkaloids, such as the anti-malarial agent artemisinin (B1665778) and the anti-cancer drug irinotecan, serves as a testament to the power of this approach in drug discovery. organic-chemistry.org

Chemoenzymatic Synthetic Routes in Alkaloid Production

The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, has emerged as a powerful strategy for the production of complex chiral molecules like alkaloids. bohrium.comresearchgate.netnih.gov This approach harnesses the high selectivity and efficiency of enzymes to overcome challenges in traditional organic synthesis, particularly in controlling stereochemistry. nih.gov

A pivotal enzyme in the biosynthesis and chemoenzymatic synthesis of BIAs is norcoclaurine synthase (NCS) . nih.govacs.orgnih.gov NCS catalyzes the stereoselective Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, the universal precursor to over 2,500 BIAs. nih.govucl.ac.uk The use of NCS in a synthetic context allows for the creation of the tetrahydroisoquinoline core with high enantiopurity, obviating the need for chiral auxiliaries or resolution steps. bbk.ac.uk

Following the initial Pictet-Spengler reaction, a suite of O-methyltransferases (OMTs) and N-methyltransferases (NMTs) can be employed for the regioselective methylation of hydroxyl and amine groups, respectively. acs.org These enzymes exhibit remarkable specificity, allowing for precise modification of the alkaloid scaffold. acs.org Recent research has demonstrated the successful use of chemoenzymatic cascades involving NCS and methyltransferases to produce a variety of methylated tetrahydroprotoberberine alkaloids. acs.org

A notable example is the modular chemoenzymatic total synthesis of eight BIAs, including tetrandrine. thieme-connect.com This synthesis commenced with an enzymatic stereoselective Pictet-Spengler reaction to generate enantiopure benzylisoquinoline monomers. bohrium.comresearchgate.net Subsequent one-pot processes involving regioselective enzymatic methylation provided the key building blocks for the final assembly of the complex alkaloids. bohrium.comresearchgate.net This highlights the potential of chemoenzymatic strategies to streamline the synthesis of diverse BIAs, including what could be envisioned for this compound. bohrium.com

Table 2: Key Enzymes in the Chemoenzymatic Synthesis of Bisbenzylisoquinoline Alkaloids

| Enzyme | Function | Role in Synthesis | Citations |

| Norcoclaurine Synthase (NCS) | Catalyzes stereoselective Pictet-Spengler reaction | Establishes the chiral center of the tetrahydroisoquinoline core. | nih.govacs.orgnih.gov |

| O-Methyltransferases (OMTs) | Regioselective methylation of hydroxyl groups | Introduces methyl ether functionalities at specific positions. | acs.org |

| N-Methyltransferases (NMTs) | Methylation of amine groups | Forms the N-methylated tertiary amines characteristic of many BIAs. | nih.gov |

Methodological Challenges and Innovations in Complex Alkaloid Synthesis

The synthesis of complex alkaloids like this compound is fraught with challenges that stimulate the development of innovative synthetic methodologies. epfl.chnih.gov The inherent structural complexity, including multiple stereocenters and sterically hindered bonds, demands a high level of strategic planning and tactical execution. epfl.chnih.gov

A primary hurdle in the synthesis of bisbenzylisoquinoline alkaloids is the construction of the diaryl ether linkages, particularly when the aromatic rings are highly substituted and sterically encumbered. bohrium.comsnnu.edu.cn While the Ullmann condensation is the classical method, it often requires harsh conditions and can suffer from low yields. bohrium.com Innovations in this area include the development of more active copper and palladium catalysts with specialized ligands that can facilitate the coupling under milder conditions and with greater efficiency. organic-chemistry.orgjsynthchem.comresearchgate.net Furthermore, novel strategies for the synthesis of axially chiral diaryl ethers are being explored, which could have implications for controlling the atropisomerism present in some BIAs. snnu.edu.cnbeilstein-journals.org

Another significant challenge lies in achieving high stereoselectivity during the formation of the multiple chiral centers present in this compound. The application of chemoenzymatic methods, as discussed previously, represents a major innovation in addressing this issue. nih.gov The use of enzymes like norcoclaurine synthase can establish key stereocenters with near-perfect control. nih.gov

The pursuit of the total synthesis of complex natural products is a driving force for the discovery of new reactions and strategies in organic chemistry. epfl.ch The challenges posed by molecules like this compound will undoubtedly continue to inspire creative solutions and push the boundaries of synthetic chemistry.

Structure Activity Relationships Sar of Pycnarrhine Derivatives

Systematic Structural Modifications of the Pycnarrhine Corenih.govresearchgate.net

This compound belongs to the bisbenzylisoquinoline class of alkaloids, characterized by two benzylisoquinoline units linked together. Structural modifications to this core are crucial for exploring and enhancing its biological activities. These modifications typically focus on several key areas:

The Isoquinoline (B145761) Units: Alterations to the aromatic rings of the isoquinoline portions, such as the addition or modification of substituent groups (e.g., hydroxyl, methoxy (B1213986) groups), can significantly impact activity.

Stereochemistry: The chiral centers within the molecule, particularly at positions 1 and 1', play a vital role. The spatial arrangement of the benzyl (B1604629) groups (R or S configuration) can dramatically affect binding affinity to target proteins. For instance, studies on related bisbenzylisoquinoline alkaloids have shown that a 1R,1'S configuration can lead to a significant increase in specific biological activities. acs.org

N-Methylation and Oxidation: Modifications to the nitrogen atoms, such as methylation or oxidation to form N-oxides, are another avenue for creating derivatives. For example, the derivative neferine-2α,2'β-N,N-dioxides has been studied alongside this compound. nih.gov

Correlation of Specific Structural Features with Observed Biological Activity Profilesnih.gov

The biological activity of this compound and its derivatives is directly linked to their structural characteristics. Research has identified correlations between specific structural features and various biological effects, including the inhibition of cancer cell migration and acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

In a study on vascular smooth muscle cells (MOVAS), this compound, along with related alkaloids like neferine, linsinine, isolinsinine, and nelumboferine, was found to significantly suppress cell migration at a concentration of 2 μM. nih.gov This suggests that the shared bisbenzylisoquinoline scaffold is a key pharmacophore for this activity. The differences in potency among these compounds can be attributed to variations in their substituent groups and stereochemistry.

Furthermore, bisbenzylisoquinoline alkaloids are known to inhibit acetylcholinesterase. nih.govrsc.org The potency of this inhibition often depends on the specific arrangement of the molecule. For instance, some bisbenzylisoquinoline alkaloids are more potent inhibitors of butyrylcholinesterase (BChE), a related enzyme, than AChE. nih.govresearchgate.net This selectivity is thought to be governed by the specific molecular structure and how it fits into the active sites of the respective enzymes. nih.gov

Interactive Table: Biological Activities of this compound and Related Alkaloids

This table summarizes the observed biological activities of this compound and structurally similar bisbenzylisoquinoline alkaloids, highlighting the impact of structural variations.

| Compound | Core Structure Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | Bisbenzylisoquinoline | Inhibition of MOVAS cell migration | nih.gov |

| Neferine | Bisbenzylisoquinoline | Inhibition of MOVAS cell migration and proliferation, AChE inhibition | nih.govrsc.org |

| Linsinine | Bisbenzylisoquinoline | Inhibition of MOVAS cell migration and proliferation | nih.gov |

| Isolinsinine | Bisbenzylisoquinoline | Inhibition of MOVAS cell migration and proliferation | nih.gov |

| Nelumboferine | Bisbenzylisoquinoline | Inhibition of MOVAS cell migration and proliferation | nih.gov |

| Tetrandrine (B1684364) | Bisbenzylisoquinoline (two ether bridges) | Antiproliferative, antiviral, P-glycoprotein inhibition | researchgate.netuni-muenchen.de |

Computational Approaches in SAR Studies (e.g., In Silico Analysis)mdpi.com

Computational methods, or in silico analyses, are powerful tools for understanding the structure-activity relationships of this compound derivatives without the need for extensive synthesis and biological testing. These approaches provide insights into how these molecules interact with their biological targets at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. peerj.comnih.govtci-thaijo.org For example, molecular docking studies have been used to investigate how bisbenzylisoquinoline and other alkaloids bind to the active site of acetylcholinesterase. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. nih.gov The binding energies calculated from docking can correlate with in vitro inhibitory profiles, helping to explain why certain derivatives are more potent than others. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activity. By analyzing a dataset of compounds with known activities, QSAR can identify which physicochemical properties (e.g., lipophilicity, electronic effects) are important for the desired biological effect. This information can then be used to predict the activity of new, unsynthesized derivatives.

These computational tools allow researchers to screen virtual libraries of this compound analogs and prioritize the most promising candidates for synthesis and further investigation, accelerating the drug discovery process.

Rational Design Principles for this compound Analogues in Targeted Research

The insights gained from SAR and computational studies form the basis for the rational design of new this compound analogues with improved potency and selectivity for specific biological targets. The key principles include:

Target-Specific Modifications: Based on the known structure of a biological target (e.g., the active site of an enzyme), analogues can be designed to optimize interactions. For instance, if docking studies show a specific pocket in the AChE active site, functional groups can be added to the this compound core to fill this pocket and increase binding affinity. nih.gov

Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties. This can be used to improve pharmacokinetic properties or reduce toxicity while maintaining or enhancing biological activity.

Scaffold Hopping and Simplification: For complex molecules like this compound, sometimes simpler structures can retain the key pharmacophoric features. Researchers might design analogues based on only one of the benzylisoquinoline units or replace parts of the scaffold with simpler chemical linkers to create more easily synthesizable compounds with desired activities. nih.gov

Stereochemical Control: Given the importance of stereochemistry, synthetic strategies that allow for precise control over the chiral centers are essential. This enables the synthesis of specific stereoisomers (e.g., the 1R,1'S configuration) that have been identified as more active. acs.org

By applying these principles, medicinal chemists can systematically evolve the this compound structure to develop next-generation compounds tailored for specific therapeutic applications, such as neurodegenerative diseases or cancer.

Molecular and Cellular Mechanisms of Action of Pycnarrhine

Identification of Putative Molecular Targets and Ligand-Target Interactions

The identification of molecular targets for natural compounds like pycnarrhine often employs computational and in-vitro methods. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, has been utilized to explore the interactions of this compound. ijpsjournal.comresearchgate.net

Studies involving extracts of Arcangelisia flava, a plant known to contain this compound, have used molecular docking to investigate potential enzyme inhibition. unsri.ac.id Research has pointed towards inducible nitric oxide synthase (iNOS) as a putative target. arabjchem.org Molecular docking analyses suggest that this compound can fit within the active site of these enzymes, forming interactions that could lead to their inhibition. unsri.ac.idarabjchem.org These computational predictions provide a basis for further experimental validation to confirm the direct binding and inhibitory activity of purified this compound on these targets.

Elucidation of this compound's Modulation of Specific Cellular Pathways

This compound's influence extends to the modulation of complex cellular signaling pathways, primarily those involved in inflammation and adipogenesis. The inhibition of inflammatory mediators, such as nitric oxide, suggests that this compound interferes with pro-inflammatory signaling cascades. nih.govresearchgate.net

Furthermore, research has demonstrated that this compound can affect pathways related to cell migration. In a study using vascular smooth muscle cells (MOVAS cells), this compound at a concentration of 2 μM was found to significantly suppress cell migration. acs.orgresearchgate.net This finding indicates that this compound may modulate signaling networks that control the cellular cytoskeleton and motility, such as the Akt signaling pathway, which is known to be crucial for cellular proliferation and migration. researchgate.netfrontiersin.org The compound's most defined mechanism involves the downregulation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, a central regulator of fat cell development, as detailed in subsequent sections. acs.orgresearchgate.net

Cell-Based Assays for Mechanistic Investigations

To understand the functional consequences of this compound's molecular interactions, researchers utilize various cell-based assays. These in-vitro models allow for the detailed study of the compound's effects on specific cellular functions in a controlled environment.

RAW 264.7 cells, a murine macrophage cell line, are a standard model for studying inflammation. When stimulated with bacterial lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing large amounts of nitric oxide (NO) through the enzyme inducible nitric oxide synthase (iNOS). mdpi.comnih.gov High levels of NO are a hallmark of inflammatory conditions. nih.gov

Extracts from Arcangelisia flava, containing this compound and other alkaloids, have been tested in this model. nih.govresearchgate.net Studies show that these extracts can significantly inhibit the production of NO in LPS-stimulated RAW 264.7 cells in a dose-dependent manner, indicating a potent anti-inflammatory effect at the cellular level. nih.govresearchgate.net The viability of the cells was confirmed to be high, ensuring that the reduction in NO was not due to cytotoxicity. nih.gov

Table 1: Effect of Arcangelisia flava Extract (Containing this compound) on Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Cells

| Treatment Group | Concentration (μg/mL) | NO Production Inhibition | Cell Viability | Source |

|---|---|---|---|---|

| Extract | 25 | Significant Inhibition (p < 0.0001) | > 80% | nih.gov |

| Extract | 50 | Significant Inhibition (p < 0.0001) | > 80% | nih.gov |

The 3T3-L1 cell line is a well-established model for studying adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. cytion.commdpi.com Upon induction with a specific hormonal cocktail, these fibroblast-like cells undergo a transformation characterized by the accumulation of lipid droplets. cytion.com

Recent research on bisbenzylisoquinoline alkaloids isolated from the embryo of Nelumbo nucifera (lotus) seeds included the investigation of this compound's effects on this process. acs.orgresearchgate.net The study found that this compound, among other tested alkaloids, dose-responsively suppressed the accumulation of lipids in differentiating 3T3-L1 cells. acs.orgresearchgate.net This anti-adipogenic effect was visualized and quantified using methods such as Oil Red O staining, which specifically stains the neutral lipids within the intracellular droplets. mdpi.comnih.gov

To determine the mechanism behind the observed reduction in lipid accumulation, investigations have focused on key transcription factors that govern adipogenesis. Peroxisome proliferator-activated receptor gamma (PPARγ) is considered the master regulator of this process; its activation is essential for the differentiation of preadipocytes. cytion.comnih.gov

The same study that identified this compound's effect on lipid accumulation also explored its impact on PPARγ. acs.orgresearchgate.net Using luciferase reporter assays and Western blot analysis, the researchers demonstrated that the active alkaloids, including this compound, downregulated the expression of PPARγ in 3T3-L1 cells. acs.orgresearchgate.net This finding strongly suggests that this compound exerts its anti-adipogenic effects by directly or indirectly suppressing the key transcriptional machinery required for fat cell development. The reduction in lipid accumulation was consistent with the level of PPARγ suppression. acs.orgresearchgate.net

Table 2: Summary of this compound's Effects on Adipocyte Model 3T3-L1

| Assay / Endpoint | Cellular Model | Observed Effect of this compound | Implied Mechanism | Source |

|---|---|---|---|---|

| Lipid Accumulation | 3T3-L1 Preadipocytes | Suppression of lipid droplets | Anti-adipogenic activity | acs.org, researchgate.net |

Investigations on Lipid Accumulation in Adipocyte Models (e.g., 3T3-L1 cells)

Implications for Cellular Physiology and Pathophysiology Research

The mechanistic investigations into this compound's actions have significant implications for various fields of biomedical research. The ability to modulate NO production in macrophages highlights its potential as a tool for studying inflammatory processes and diseases where chronic inflammation plays a key role.

The demonstrated inhibition of adipogenesis and downregulation of PPARγ positions this compound as a compound of interest in metabolic research. acs.orgresearchgate.net It can be used as a molecular probe to explore the intricate pathways of adipocyte differentiation and lipid metabolism. These findings suggest its utility in research aimed at understanding the pathophysiology of obesity and related metabolic disorders like type 2 diabetes. Furthermore, the discovery of its inhibitory effect on vascular smooth muscle cell migration opens potential avenues for its use in cardiovascular research, particularly in the study of atherosclerosis, where cell migration is a key pathological event. researchgate.net

Preclinical Pharmacological Investigations of Pycnarrhine

In Vitro Pharmacological Profiling

Preclinical evaluation of Pycnarrhine in cell-based assays has revealed significant biological activities, particularly in the areas of antiadipogenesis and inflammation.

Antiadipogenic Activity: Investigations into the effects of bisbenzylisoquinoline alkaloids have identified this compound as a compound with notable antiadipogenic properties. acs.org Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes, a key cellular event in the formation of adipose tissue. science.gov Studies using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, have shown that certain alkaloids can suppress the accumulation of lipids. acs.orgkent.ac.uk The antiadipogenic activity of these alkaloids is linked to the downregulation of peroxisome proliferator-activated receptor gamma (PPARγ), a primary transcription factor in adipocyte differentiation. acs.orgnih.gov

In a specific assay evaluating cell migration, this compound, at a concentration of 2 µM, significantly suppressed the migration of MOVAS (mouse aortic smooth muscle) cells. acs.org This effect was more potent than the positive control, cinnamaldehyde. acs.org The inhibition of cell migration is a crucial aspect of its potential anti-obesity effects. acs.org

Analytical Methodologies for Pycnarrhine Research

Chromatographic Techniques for Quantitative and Qualitative Analysissaapjournals.orglongdom.orgksu.edu.sacore.ac.ukmdpi.cominsightcgmp.com

Chromatography is a fundamental technique for separating the components of a mixture. wikipedia.org In pycnarrhine research, several chromatographic methods are employed to isolate and analyze the compound. Both qualitative analysis, which identifies the presence of this compound, and quantitative analysis, which determines its concentration, are crucial. chromtech.comdrawellanalytical.com Qualitative identification is often achieved by comparing the retention time of a peak in a sample chromatogram to that of a known standard under identical conditions. chromtech.comjasco-global.com Quantitative analysis typically involves creating a calibration curve by plotting the peak area or height against the known concentrations of standard solutions. longdom.orgdrawellanalytical.com

High-Performance Liquid Chromatography (HPLC)longdom.orginsightcgmp.comkhanacademy.org

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating components in a liquid mixture. nih.gov It is frequently used in the analysis of total alkaloids from plant sources, where this compound might be present. informahealthcare.com For instance, in the analysis of alkaloids from Menispermum dauricum, HPLC has been used to identify characteristic peaks of the total alkaloids. informahealthcare.com The technique's ability to handle non-volatile compounds makes it particularly suitable for the analysis of complex natural product extracts. uva.es

Table 1: HPLC Parameters for Alkaloid Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Typically a reversed-phase column (e.g., C18) is used for separating alkaloids. |

| Mobile Phase | A gradient of solvents, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is employed to achieve optimal separation. |

| Detection | A Diode-Array Detector (DAD) is commonly used, allowing for the acquisition of UV-Vis spectra for each separated component, which aids in identification. biocrick.com |

| Quantitative Analysis | Performed using external or internal standard methods with a calibration curve. jasco-global.comjascoinc.com |

Gas Chromatography (GC)longdom.orgksu.edu.sainsightcgmp.com

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds. drawellanalytical.com While many alkaloids, including potentially this compound, are non-volatile, GC can be employed after a derivatization step to increase their volatility. uva.es However, the need for derivatization can be a limitation. uva.es GC is highly effective for quantitative analysis when coupled with a suitable detector. drawellanalytical.com

Thin Layer Chromatography (TLC)wikipedia.orglibretexts.org

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures. wikipedia.org It is often used for the qualitative analysis of plant extracts and to monitor the progress of chemical reactions. wikipedia.orgmedcraveonline.com In the context of this compound, TLC can be used for the initial screening of plant extracts to detect the presence of alkaloids. researchgate.net The separation is based on the differential affinities of the compounds for the stationary phase (a thin layer of adsorbent material like silica (B1680970) gel) and the mobile phase (a solvent system). khanacademy.org The position of the separated compound is characterized by its retention factor (Rf) value. ttu.edu

Mass Spectrometry-Based Detection and Quantificationsaapjournals.orglongdom.orgksu.edu.sainsightcgmp.com

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nist.gov It is highly sensitive and selective, providing detailed structural information about the analyte. nih.gov In this compound research, MS is crucial for confirming the identity of the compound and for its quantification at low concentrations. The technique involves ionizing the sample, separating the resulting ions based on their mass-to-charge ratio, and detecting them. nist.gov

Hyphenated Techniques in this compound Profiling (e.g., LC-MS, GC-MS, UPLC-MS/MS)ksu.edu.sainsightcgmp.comnih.gov

Hyphenated techniques, which combine a separation technique with a detection technique, are indispensable in modern analytical chemistry. nih.gov The coupling of chromatography with mass spectrometry offers the high separation power of the former with the high sensitivity and specificity of the latter. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry) is a widely used technique in the analysis of natural products. uva.es It allows for the direct analysis of complex mixtures, such as plant extracts, to identify and quantify compounds like this compound. ebi.ac.uk For instance, LC-MS/MS has been used to analyze for this compound in the culture broth of endophytic fungi. researchgate.net Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the stationary phase, can be coupled with tandem mass spectrometry (UPLC-MS/MS) to provide even higher resolution and sensitivity. eurl-pesticides.eutechnologynetworks.com This is particularly useful for the rapid profiling of alkaloids in medicinal plants. biocrick.com

GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation capabilities of GC with the detection power of MS. nist.gov It is a robust technique for the identification of volatile and semi-volatile compounds in complex mixtures. nih.govnih.gov Phytochemical screening of plant extracts using GC-MS can reveal the presence of various bioactive compounds. researchgate.netresearchgate.net

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Advantages for this compound Analysis |

|---|---|---|---|

| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of mass-to-charge ratio of ions. | Suitable for non-volatile compounds, high sensitivity and selectivity. nih.govuva.es |

| GC-MS | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of mass-to-charge ratio of ions. | High resolution for volatile compounds, extensive spectral libraries for identification. nih.govnist.gov |

| UPLC-MS/MS | Similar to LC but with smaller stationary phase particles for higher efficiency. | Tandem mass spectrometry for enhanced structural elucidation and quantification. | Increased speed, resolution, and sensitivity compared to conventional LC-MS. eurl-pesticides.eutechnologynetworks.com |

Method Validation and Standardization in Natural Product Analysisksu.edu.sa

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. insightcgmp.comglobalresearchonline.net It is a critical component of quality control and ensures the reliability of analytical data. cipac.orgcomplianceonline.com For natural products like this compound, which are often part of complex mixtures, robust and validated analytical methods are essential. mdpi.com

Standardization of natural products involves establishing a set of criteria to ensure consistent quality and efficacy. researchgate.netfiocruz.brgsconlinepress.com This includes the authentication of the plant material, evaluation of physical and chemical properties, and the use of chromatographic and spectroscopic techniques to create a chemical fingerprint. researchgate.net The validation of an analytical method for a natural product typically involves assessing parameters such as:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. insightcgmp.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net

Accuracy: The closeness of the measured value to the true value. globalresearchonline.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pfigueiredo.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. insightcgmp.com

The implementation of validated and standardized analytical methods is crucial for ensuring the quality, safety, and efficacy of herbal medicines and other natural products containing this compound. mdpi.comtaylorfrancis.com

Chemotaxonomic Significance of Pycnarrhine

Pycnarrhine as a Chemotaxonomic Marker in Plant Classification

Chemotaxonomy, or chemical taxonomy, classifies plants based on their chemical constituents. jetir.orgresearchgate.net Secondary metabolites, such as alkaloids, are particularly useful as they often have a limited distribution and can be characteristic of specific plant groups. jetir.orgresearchgate.net The presence or absence of a specific compound can serve as a chemical marker, providing valuable data for taxonomic classification, especially when morphological characteristics are ambiguous. jetir.org

This compound, a benzylisoquinoline alkaloid, serves as such a chemotaxonomic marker. jscimedcentral.comjscimedcentral.com Its occurrence is largely restricted to certain evolutionary lineages, making it a useful indicator of phylogenetic relationships. For instance, benzylisoquinoline alkaloids are known to be common in families belonging to the orders Ranunculales and Magnoliales. jscimedcentral.com The identification of this compound in a plant specimen can, therefore, support its placement within these or related taxa. While not a universal marker, its specific distribution pattern provides a piece of chemical evidence that, when combined with other data, helps to delineate and classify plant species, genera, and families.

Distributional Patterns of this compound Across Relevant Plant Families (e.g., Menispermaceae, Annonaceae, Nelumbonaceae)

The distribution of this compound is not random; it has been isolated from a specific set of plant families, primarily within the magnoliids, a major group of flowering plants. Its presence has been documented in the families Menispermaceae, Annonaceae, and Nelumbonaceae, among others.

Table 1: Documented Occurrence of this compound in Various Plant Species

| Family | Genus | Species | Plant Part | Reference(s) |

| Menispermaceae | Pycnarrhena | Pycnarrhena cauliflora | Stem | researchgate.net |

| Pycnarrhena longifolia | Root, Stem | researchgate.net | ||

| Pycnarrhena manillensis | Not Specified | researchgate.net | ||

| Arcangelisia | Arcangelisia flava | Not Specified | arabjchem.orgarabjchem.orgresearchgate.net | |

| Menispermum | Menispermum dauricum | Rhizome | mdpi.com | |

| Annonaceae | Annona | Annona glabra | Not Specified | ebi.ac.uk |

| Xylopia | Xylopia parviflora | Bark, Root | science.gov | |

| Nelumbonaceae | Nelumbo | Nelumbo nucifera | Embryo of Seeds | acs.org |

The family Menispermaceae (moonseed family) is a significant source of this compound. It has been isolated from several species within the genus Pycnarrhena, such as P. cauliflora and P. longifolia. researchgate.netresearchgate.net It is also found in Arcangelisia flava and Menispermum dauricum. arabjchem.orgarabjchem.orgmdpi.com

In the Annonaceae (custard apple family), this compound has been identified in species like Annona glabra and Xylopia parviflora. ebi.ac.ukscience.gov The presence of aporphine (B1220529) and benzylisoquinoline alkaloids, the class to which this compound belongs, has been suggested as a chemotaxonomic marker for the genus Annona. jscimedcentral.comjscimedcentral.com

The Nelumbonaceae (lotus family) is another family where this compound has been detected. Specifically, it has been found in the embryo of Nelumbo nucifera (sacred lotus) seeds. acs.org The occurrence in this family is particularly interesting from a taxonomic perspective, as the placement of Nelumbonaceae has been debated, and chemical data contributes to understanding its relationships.

Evolutionary and Phylogenetic Implications Derived from Alkaloid Distribution

The distribution of secondary metabolites like this compound across different plant taxa has profound implications for understanding their evolutionary history. A phylogenetic tree is a diagram that depicts the evolutionary relationships among different species or taxa. wikipedia.org By mapping the presence of a chemical compound onto this tree, scientists can infer when the biosynthetic pathway for that compound may have evolved.

The presence of this compound and related benzylisoquinoline alkaloids in the Menispermaceae (Order Ranunculales), Annonaceae (Order Magnoliales), and Nelumbonaceae (Order Proteales) points to a shared, ancient evolutionary origin of the biosynthetic pathways for these compounds within the early diverging angiosperms. jscimedcentral.comresearchgate.net These orders are all part of the magnoliid clade or are basal eudicots, suggesting that the genetic machinery to produce such alkaloids was present in a common ancestor and was either retained in these descendant lineages or lost in others.

The pattern of alkaloid distribution can help to resolve evolutionary questions. For example, the shared chemical profile can support the grouping of certain families in a phylogenetic tree. The study of how the geographic distribution of species and their niches change over evolutionary time can reveal the processes that shape biodiversity. frontiersin.orgelifesciences.org The presence of a specific alkaloid like this compound in geographically distant but related species can provide clues about historical biogeography and lineage diversification.

Integration of Chemotaxonomic Data with Molecular Systematics

In the modern era, plant classification relies heavily on molecular systematics, which uses DNA sequence data to infer evolutionary relationships. uenf.br However, this has not made other forms of taxonomic evidence obsolete. Instead, there is a growing emphasis on an integrative approach, where data from morphology, anatomy, and chemistry are used to complement and enrich the understanding derived from molecular data. nih.gov

The field of "chemophenetics" proposes to use the chemical profiles of plants as a phenetic characterization of the clades identified through DNA-based methods. uenf.brnih.gov In this context, the presence of this compound serves as a chemical character that can be mapped onto a molecular phylogeny.

This integration is powerful for several reasons:

Corroboration: When chemical data align with molecular data, it provides stronger support for the proposed phylogenetic relationships.

Resolution: In cases where molecular data provide weak support for certain relationships, chemical markers can sometimes help to resolve ambiguities. researchgate.net

Predictive Power: Knowing that a particular clade is characterized by the presence of this compound allows researchers to predict its likely presence in other, unexamined species within that same clade. This can guide the search for new sources of this and other related compounds. uenf.br

For example, targeted metabolomics can identify potential chemical markers that distinguish one species from another, and this data can be coupled with transcriptomics to understand the genetic basis for these chemical differences. mdpi.com Therefore, the chemotaxonomic data from this compound distribution does not stand alone but is a valuable component of a comprehensive, multi-faceted approach to understanding plant evolution and classification.

Ethnobotanical Context and Traditional Uses of Pycnarrhine Containing Plants

Geographic Distribution of Pycnarrhine-Rich Plant Species

This compound is an alkaloid found within a specific group of plants, primarily in the Menispermaceae family. The genus Pycnarrhena is a known source of this compound. These plants are typically climbing shrubs or lianas distributed throughout tropical and subtropical regions of Asia.

One of the most well-documented sources of this compound is Pycnarrhena manillensis, a plant endemic to the Philippines. stuartxchange.orgwisdomlib.org It thrives in thickets and forests at low to medium altitudes. stuartxchange.orgtheferns.info Research on the genus Pycnarrhena shows a distribution that extends across the Indo-Malayan region to other tropical areas. researchgate.net For example, species like P. lucida are found in Cambodia, China, India, Indonesia, Laos, Malaysia, and Thailand, while P. poilanei is located in China, Vietnam, and Thailand. researchgate.net Other species are distributed through New Guinea, Australia, Pakistan, and India. researchgate.net Another natural source of this compound that has been identified is Annona glabra. ebi.ac.uk

The following table details the geographic locations of various Pycnarrhena species, which are potential sources of this compound and related alkaloids.

Traditional Knowledge Systems and Plant Resource Utilization for Research Purposes (General)

Traditional knowledge (TK), often referred to as Indigenous Knowledge or Traditional Ecological Knowledge (TEK), represents the cumulative body of knowledge, practices, and beliefs developed by societies with long histories of interaction with their natural environments. sustainability-directory.com This knowledge is passed down through generations, often orally, and forms a critical part of a community's cultural and spiritual identity. jusscriptumlaw.comresearchgate.net In the context of plant resources, TK encompasses a deep, empirically validated understanding of the properties and uses of local flora for applications such as medicine, food, and materials. sustainability-directory.comslideshare.net

For centuries, indigenous and local communities have utilized this knowledge for their own needs. researchgate.net In the Philippines, for example, Pycnarrhena manillensis has been used in traditional medicine where a warm infusion is applied to skin ulcers and powdered roots are used for intestinal ailments and as a general tonic. stuartxchange.org The utilization of such plants is not random; cultures often have well-defined criteria for selecting a plant for medicinal use. scu.edu.au

The recognition of the economic and therapeutic potential of this knowledge has led to its increasing use in scientific research, particularly for drug discovery. researchgate.netnybg.org Ethnobotanists often rely on traditional healers to identify plants that are likely to contain potent bioactive compounds, making TK a valuable guide in the search for new therapeutic agents. nybg.org However, this has also raised significant ethical and legal issues, as the commercialization of TK-derived products by external entities, such as pharmaceutical corporations, has often occurred without fair compensation or acknowledgment of the source communities. jusscriptumlaw.comunesp.br This practice, termed "biopiracy," highlights the conflict between global commercial interests and the rights of indigenous communities. jusscriptumlaw.comscispace.com Consequently, there is a growing international dialogue focused on developing legal frameworks and ethical guidelines to protect traditional knowledge and ensure that benefits derived from its use are shared equitably. sustainability-directory.comscispace.com

Role of Ethnobotany in Bioprospecting for Natural Products Research

Ethnobotany, the scientific study of the complex relationships between people and plants, plays a pivotal role in modern bioprospecting. nih.govacs.org Bioprospecting is the systematic search for valuable chemical compounds, genes, and organisms in nature that can be used for commercial purposes, such as developing new medicines. jusscriptumlaw.comunesp.br The ethnobotanical approach provides a targeted strategy for drug discovery by focusing on plants already known to have therapeutic effects in traditional medicine systems. slideshare.netacs.org

This approach has proven to be an effective method for identifying bioactive natural products. nybg.orgnih.gov Studies have shown that plants used traditionally for specific ailments are more likely to contain relevant chemical compounds. nih.gov For example, research guided by ethnobotany has led to the identification of compounds with potent antiviral, antifungal, or anticancer properties. nybg.org By documenting and analyzing the traditional uses of plants like Pycnarrhena manillensis, which contains alkaloids such as this compound, ambaline, and pycnamine, researchers can generate high-confidence hypotheses for further pharmacological investigation. stuartxchange.orgnih.gov

The process often involves collaboration between ethnobotanists, local communities, and scientists from disciplines like pharmacology and phytochemistry. slideshare.netnih.gov This collaboration is crucial not only for identifying promising plant species but also for navigating the ethical complexities of using traditional knowledge. sustainability-directory.com Successful bioprospecting now increasingly incorporates principles of fairness and equity, striving for benefit-sharing agreements with the communities whose knowledge guides the research. sustainability-directory.comscispace.com This ensures that the exploration of biodiversity for new natural products also contributes to the well-being and cultural preservation of the knowledge-holding communities. sustainability-directory.com

Future Directions and Emerging Research Avenues for Pycnarrhine

Advanced Spectroscopic and Structural Characterization Techniques for Novel Analogues

The discovery and development of novel Pycnarrhine analogues with potentially enhanced biological activities hinge on the precise elucidation of their three-dimensional structures. While classical techniques provide a basic framework, future research will necessitate the integration of more sophisticated spectroscopic and computational methods to resolve complex structural nuances.

Advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), will be indispensable. For novel analogues, particularly those with unusual stereochemistry or linkage patterns, more advanced methods like Residual Dipolar Coupling (RDC) analysis and Nuclear Overhauser Effect (NOE) experiments will be crucial for confirming spatial arrangements and conformational preferences. jvktech.com High-resolution mass spectrometry (HRMS) will continue to be vital for determining elemental composition with high accuracy. jvktech.com

Furthermore, the absolute configuration of new chiral centers in synthetic or semi-synthetic analogues can be unequivocally determined using a combination of experimental electronic circular dichroism (ECD) spectroscopy and time-dependent density functional theory (TD-DFT) calculations. This combination provides a powerful tool for assigning stereochemistry without the need for X-ray crystallography, which is often hampered by the difficulty of obtaining suitable crystals. acs.org

Table 1: Spectroscopic and Computational Techniques for Characterization of a Hypothetical this compound Analogue

| Technique | Purpose | Expected Outcome/Data |

| HR-ESI-MS | Determine accurate mass and molecular formula. | High-resolution mass-to-charge ratio (m/z) data. |

| 1D NMR (¹H, ¹³C) | Provide initial structural information. | Chemical shifts, coupling constants, and carbon environments. |

| 2D NMR (COSY, HSQC, HMBC) | Establish connectivity and assignments. | Correlation maps showing ¹H-¹H, ¹H-¹³C, and long-range couplings. |

| NOESY/ROESY | Determine through-space proton proximities. | Identification of stereochemical relationships and conformation. |

| ECD Spectroscopy | Determine absolute stereochemistry. | Experimental ECD spectrum for comparison with computed data. |

| Computational Chemistry (TD-DFT) | Predict theoretical ECD spectra for stereoisomers. | Calculated spectra to match with experimental data for configuration assignment. |

Systems Biology and Omics Approaches in Biosynthesis Research

Understanding the biosynthetic pathway of this compound is fundamental for its sustainable production through metabolic engineering and synthetic biology. Systems biology, integrating various "omics" technologies, offers a powerful approach to unravel the complex genetic and enzymatic machinery responsible for its formation in plants. nih.govfrontiersin.org

The research workflow would begin with genomics , involving the sequencing and assembly of the genome of a this compound-producing plant, such as a species from the Pycnarrhena or Nelumbo genus. bohrium.com This would be followed by transcriptomics (RNA-seq) analysis of different plant tissues (e.g., leaves, roots, stems) to identify genes that are highly expressed in tissues where this compound accumulates. biorxiv.org Co-expression analysis can pinpoint candidate genes encoding enzymes like norcoclaurine synthase, methyltransferases, and cytochrome P450 monooxygenases, which are characteristic of benzylisoquinoline alkaloid (BIA) biosynthesis. frontiersin.org

Simultaneously, metabolomics , using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), will map the distribution of this compound and its potential precursors and intermediates across plant tissues. bohrium.com By integrating these three datasets—genomic, transcriptomic, and metabolomic—researchers can construct a comprehensive model of the biosynthetic pathway, from primary metabolites to the final this compound molecule. nih.gov The function of candidate enzymes can then be validated through in vitro assays using recombinant proteins.

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

Chemical synthesis is paramount for producing this compound in quantities sufficient for extensive biological evaluation and for generating novel analogues with improved properties. Future synthetic research should move beyond traditional linear syntheses and embrace strategies that promote structural diversity efficiently.

Diversity-Oriented Synthesis (DOS) is a promising approach. chesci.comcam.ac.uk A DOS strategy for this compound would involve the synthesis of a common core intermediate, likely a bis-tetrahydroisoquinoline scaffold, which can then be subjected to a variety of "branching" reaction pathways to generate a library of analogues. cam.ac.uk This allows for systematic variation of key structural features, such as the substitution patterns on the aromatic rings, the nature of the diaryl ether bridges, and the stereochemistry at the chiral centers.

Another key area is the development of novel catalytic methods for the key bond-forming reactions, such as intramolecular diaryl ether formation. Modern cross-coupling reactions or oxidative coupling strategies could provide more efficient and stereoselective routes to the core structure. rsc.org Such strategies enable the rapid assembly of complex molecular architectures from simpler building blocks, accelerating the exploration of structure-activity relationships (SAR). uibk.ac.at

Table 2: Proposed Strategies for Generating this compound Analogue Libraries

| Synthetic Strategy | Description | Key Advantages |

| Diversity-Oriented Synthesis (DOS) | From a common intermediate, divergent pathways are used to create a wide range of scaffolds. chesci.com | Efficiently generates high levels of structural diversity. cam.ac.uk |

| Late-Stage Functionalization | Modifying the completed this compound core structure in the final steps of a synthesis. | Rapidly introduces diverse functional groups to a complex scaffold. |

| Asymmetric Catalysis | Using chiral catalysts to control the stereochemistry of key bond-forming steps. | Provides access to specific stereoisomers for SAR studies. |

| Biocatalysis | Employing isolated enzymes (e.g., oxidases, methyltransferases) to perform specific transformations. | Offers high selectivity and environmentally benign reaction conditions. |

In-depth Mechanistic Investigations and Molecular Target Deconvolution

To translate this compound's potential into a therapeutic asset, a deep understanding of its mechanism of action (MoA) is essential. Phenotypic screening may reveal a desirable biological effect, but identifying the specific molecular target(s) responsible for that effect—a process known as target deconvolution—is a critical and challenging step. nih.govpelagobio.com

Future research should employ a multi-pronged approach to target deconvolution. modeofactiondundee.orgChemical proteomics stands out as a powerful strategy. nih.gov This can involve:

Affinity-based pull-downs: Immobilizing a this compound analogue onto a solid support (e.g., beads) to "fish" for its binding partners in cell lysates, which are then identified by mass spectrometry. nih.gov

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates, allowing for the identification of direct targets in a physiological context. pelagobio.com

Genetic approaches, such as CRISPR-Cas9 based screening or the use of genome-wide overexpression libraries, can identify genes that, when knocked out or overexpressed, confer resistance or sensitivity to this compound, thereby pointing to its target or pathway. modeofactiondundee.org Unbiased, proteome-wide profiling can reveal both on-target and potential off-target interactions, which is crucial for predicting efficacy and potential side effects. pelagobio.com

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

The synthesis and biological testing of every possible this compound analogue is impractical. Artificial intelligence (AI) and machine learning (ML) offer powerful computational tools to navigate the vast chemical space and prioritize the synthesis of compounds with the highest likelihood of success. uminho.ptscielo.br

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. ecetoc.org A QSAR study for this compound would involve:

Data Collection: Assembling a dataset of this compound analogues with their experimentally measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each analogue. researchgate.net

Model Building: Using ML algorithms, such as random forest, support vector machines, or deep neural networks (DNNs), to build a mathematical model that correlates the molecular descriptors with biological activity. nih.gov

Validation and Prediction: Rigorously validating the model's predictive power and then using it to predict the activity of virtual, yet-to-be-synthesized analogues. nih.gov

These predictive models can guide the design of new analogues, optimizing for potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby accelerating the drug discovery process and reducing costs. ecetoc.orgfrontiersin.org

| Step | Description | Tools and Techniques |

| 1. Data Curation | Collect structures and bioactivity data for a training set of alkaloids. | Chemical databases, experimental results. |

| 2. Featurization | Convert chemical structures into numerical descriptors. | Molecular fingerprinting software, quantum mechanics calculations. uminho.pt |

| 3. Model Training | Train an ML algorithm to learn the structure-activity relationship. nih.gov | Python libraries (Scikit-learn, TensorFlow), Deep Neural Networks (DNN). |

| 4. Model Validation | Assess the model's accuracy using cross-validation and test sets. nih.gov | R² (coefficient of determination), RMSE (root mean square error). |

| 5. Virtual Screening | Predict the activity of a large virtual library of new this compound analogues. | Trained QSAR model. |

| 6. Prioritization | Rank virtual hits for synthesis and experimental testing. | Based on predicted activity and desired property profiles. |

Q & A

What experimental methodologies are recommended for isolating Pycnarrhine from natural sources, and how can extraction efficiency be systematically optimized?

Basic Research Question

To isolate this compound, researchers should employ solvent extraction (e.g., ethanol, methanol) or chromatographic techniques (e.g., column chromatography), validated via thin-layer chromatography (TLC) for preliminary identification . Optimization requires factorial design or response surface methodology (RSM) to evaluate variables like solvent polarity, temperature, and extraction time. Detailed protocols must be documented to ensure reproducibility, including purity assessments via NMR or mass spectrometry (MS) .

How should researchers characterize this compound’s chemical structure, and which analytical techniques provide the highest reliability?

Basic Research Question

Structural characterization necessitates a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : For elucidating carbon-hydrogen frameworks.

- X-ray Crystallography : To confirm stereochemistry and crystal structure.

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

Cross-referencing results with existing spectral databases ensures accuracy. Experimental sections must explicitly describe instrument parameters and calibration standards to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.